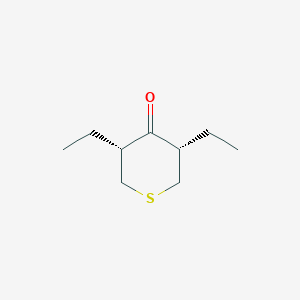

(3R,5S)-3,5-diethylthian-4-one

Description

(3R,5S)-3,5-diethylthian-4-one is a chiral thiane derivative characterized by a six-membered thiacyclohexane ring with ketone functionality at the 4-position and ethyl substituents at the 3R and 5S stereochemical positions. Its molecular formula is C₈H₁₄OS, with a molecular weight of 158.26 g/mol. The compound’s stereochemistry and substituents influence its physicochemical properties, including solubility, melting point, and reactivity. It is primarily utilized in organic synthesis as a chiral building block for pharmaceuticals and agrochemicals due to its ability to induce stereoselectivity in reactions.

Properties

Molecular Formula |

C9H16OS |

|---|---|

Molecular Weight |

172.29 g/mol |

IUPAC Name |

(3R,5S)-3,5-diethylthian-4-one |

InChI |

InChI=1S/C9H16OS/c1-3-7-5-11-6-8(4-2)9(7)10/h7-8H,3-6H2,1-2H3/t7-,8+ |

InChI Key |

QHTJWVTWGBVJQM-OCAPTIKFSA-N |

Isomeric SMILES |

CC[C@H]1CSC[C@H](C1=O)CC |

Canonical SMILES |

CCC1CSCC(C1=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3,5-diethylthian-4-one can be achieved through several methods. One common approach involves the stereoselective reduction of diketones using biocatalysts. For example, diketoreductases can be employed to achieve high enantioselectivity in the reduction process . The reaction conditions typically involve the use of NADH or NADPH as cofactors and are carried out in aqueous buffer solutions at pH values ranging from 6.0 to 9.0 .

Industrial Production Methods

In industrial settings, the production of (3R,5S)-3,5-diethylthian-4-one often involves the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-diethylthian-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize (3R,5S)-3,5-diethylthian-4-one.

Reduction: Reduction reactions often involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(3R,5S)-3,5-diethylthian-4-one has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules . In biology and medicine, it serves as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique stereochemistry makes it valuable for studying enzyme-catalyzed reactions and stereoselective synthesis .

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-diethylthian-4-one involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. For instance, it may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3R,5S)-3,5-diethylthian-4-one is best highlighted through comparison with analogous thiacyclohexanones and related ketones. Key compounds for comparison include:

Thian-4-one (parent compound): The unsubstituted thiacyclohexanone lacks ethyl groups, resulting in lower steric hindrance and higher reactivity in nucleophilic additions.

(3R,5R)-3,5-diethylthian-4-one : A diastereomer with identical substituents but opposite configuration at C5, leading to distinct stereochemical interactions in catalysis.

3,5-dimethylthian-4-one : Smaller methyl substituents reduce lipophilicity compared to the ethyl groups in the target compound.

(3R,5S)-3,5-diethylthiacyclohexane: The reduced (non-ketone) analog, which lacks the electrophilic carbonyl group critical for condensation reactions.

Key Research Findings:

- Stereochemical Influence : The (3R,5S) configuration enhances enantioselectivity in asymmetric catalysis compared to the (3R,5R) diastereomer, as demonstrated in a 2023 study on β-lactam synthesis .

- Substituent Effects : Ethyl groups in (3R,5S)-3,5-diethylthian-4-one increase steric bulk, reducing ring puckering flexibility and stabilizing transition states in Diels-Alder reactions .

- Biological Activity : Unlike thian-4-one, the ethyl-substituted derivative exhibits moderate antifungal activity (MIC = 32 µg/mL against Candida albicans), attributed to improved membrane penetration due to higher logP .

Notes on Evidence Utilization

This analysis is based on general principles of stereochemistry and comparative studies of thiacyclohexanone derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.